molecular formula C11H14N5Na4O14P3 B10856014 3'-O-Methylguanosine-5'-O-triphosphate (sodium salt)

3'-O-Methylguanosine-5'-O-triphosphate (sodium salt)

Cat. No.: B10856014
M. Wt: 625.13 g/mol
InChI Key: ONIAXFLJUIIDFW-KWIZKVQNSA-J
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Description

3’-O-Methylguanosine-5’-O-triphosphate (sodium salt) is a methylated derivative of guanosine triphosphate. It is commonly used in biochemical research, particularly in studies involving RNA synthesis and transcription. This compound is known for its role as a chain termination reagent in the preparation of early RNA polymerase II elongation intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Methylguanosine-5’-O-triphosphate (sodium salt) typically involves the methylation of guanosine triphosphate. The guanine ring is alkylated at the N7 position using appropriate alkyl iodide, bromide, or chloride under mild conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the methylation process.

Industrial Production Methods

Industrial production of 3’-O-Methylguanosine-5’-O-triphosphate (sodium salt) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The compound is usually formulated as a tetrasodium salt and stored in aqueous solutions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

3’-O-Methylguanosine-5’-O-triphosphate (sodium salt) primarily undergoes substitution reactions due to the presence of the methyl group. It can also participate in phosphorylation and hydrolysis reactions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles that attack the methylated guanine ring.

    Phosphorylation Reactions: Catalyzed by enzymes like kinases, these reactions add phosphate groups to the compound.

    Hydrolysis Reactions: Typically occur under acidic or basic conditions, leading to the breakdown of the triphosphate group.

Major Products Formed

The major products formed from these reactions include various methylated nucleotides and nucleosides, depending on the specific reagents and conditions used .

Scientific Research Applications

3’-O-Methylguanosine-5’-O-triphosphate (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3’-O-Methylguanosine-5’-O-triphosphate (sodium salt) involves its role as a chain termination reagent. It interacts with RNA polymerase II, causing premature termination of RNA synthesis. This interaction is facilitated by the methyl group, which disrupts the normal elongation process. The compound targets the elongation complex of RNA polymerase II, leading to the formation of truncated RNA molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-O-Methylguanosine-5’-O-triphosphate (sodium salt) is unique due to its specific methylation at the 3’ position, which imparts distinct biochemical properties. This methylation enhances its ability to act as a chain termination reagent, making it particularly valuable in studies of RNA polymerase II elongation .

Properties

Molecular Formula

C11H14N5Na4O14P3

Molecular Weight

625.13 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C11H18N5O14P3.4Na/c1-26-7-4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18;;;;/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1

InChI Key

ONIAXFLJUIIDFW-KWIZKVQNSA-J

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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